4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a bromine atom, a phenylethyl group, and a tetrahydro-1,3,5-triazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the bromination of benzenesulfonamide, followed by the introduction of the phenylethyl group and the formation of the tetrahydro-1,3,5-triazine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-phenylethyl)benzenesulfonamide
- 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide
- 4-methyl-N-(1-methyl-2-phenylethyl)benzenesulfonamide
Uniqueness
4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to the presence of the tetrahydro-1,3,5-triazine ring, which is not commonly found in similar compounds. This structural feature may contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19BrN4O2S |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19BrN4O2S/c18-15-6-8-16(9-7-15)25(23,24)21-17-19-12-22(13-20-17)11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21) |
InChI Key |
BGCNFUKMNQIEKB-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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